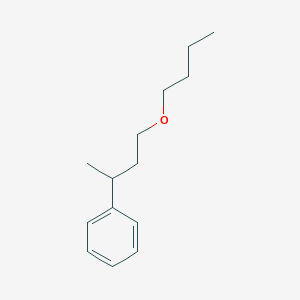
(4-Butoxybutan-2-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butoxybutan-2-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-butoxybutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxybutan-2-YL)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with 4-butoxybutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Butoxybutan-2-YL)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like AlCl3.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Butoxybutan-2-YL)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Butoxybutan-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted benzene derivatives, which may exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of the 4-butoxybutan-2-yl group.
Ethylbenzene: Contains an ethyl group instead of the 4-butoxybutan-2-yl group.
Phenol (Hydroxybenzene): Contains a hydroxyl group instead of the 4-butoxybutan-2-yl group.
Uniqueness
(4-Butoxybutan-2-YL)benzene is unique due to the presence of the 4-butoxybutan-2-yl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
779-57-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-butoxybutan-2-ylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
VDHZGEBIFIBVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)

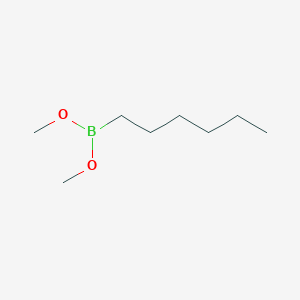
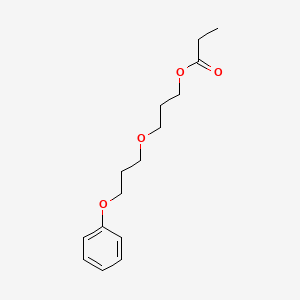
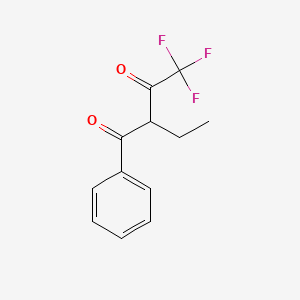

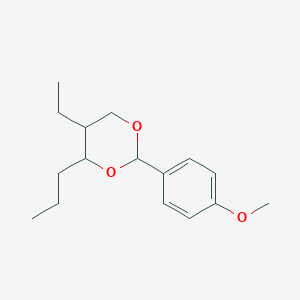
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
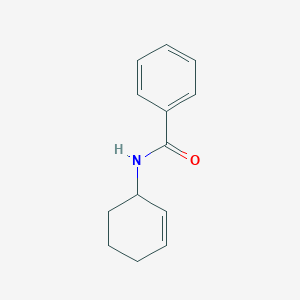
![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)

![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
